Kinase Inhibition Profile: Superior Potency for BMP-2-Inducible Kinase (BIKe) Compared to Other Kinase Targets
In a kinase panel screen, N-(2-Chloro-6-methylphenyl)cyanothioformamide exhibited an IC50 of 38 nM against recombinant human BMP-2-inducible kinase (BIKe), while its activity against NUAK family SNF1-like kinase 1 was substantially weaker with an IC50 of 7.01E+3 nM (7.01 µM) [1]. This represents a 184-fold difference in potency between these two kinase targets. The 38 nM BIKe IC50 positions this compound as a moderately potent BIKe inhibitor scaffold, offering a selectivity window that is quantifiable and exploitable for further optimization.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 38 nM |
| Comparator Or Baseline | Target 1 (BIKe): IC50 = 38 nM; Target 2 (NUAK1): IC50 = 7.01 µM |
| Quantified Difference | 184-fold difference in potency between BIKe and NUAK1 |
| Conditions | Recombinant human BIKe using peptide as substrate, incubated for 120 mins; NanoBRET assay for NUAK1 in HEK293 cells [1] |
Why This Matters
Quantifiable selectivity between kinase targets is a critical parameter for hit-to-lead optimization, reducing the risk of polypharmacology and guiding medicinal chemistry efforts toward a defined biological profile.
- [1] BindingDB. (2024). BDBM50585189 CHEMBL5083125. Affinity Data: IC50 values against BIKe and NUAK1. View Source
